苏洛替丁

描述

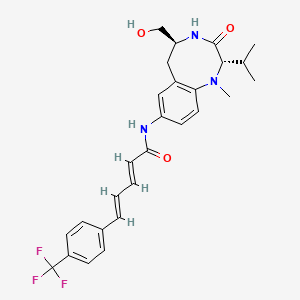

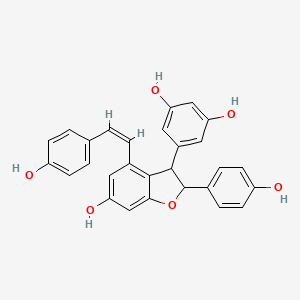

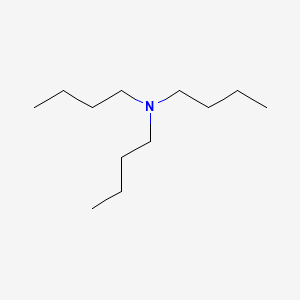

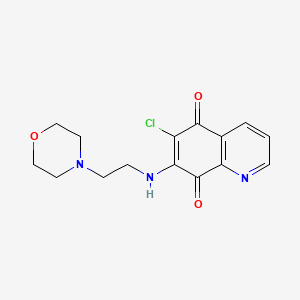

Suloctidil is a sulfur-containing aminoalcohol that was introduced in the early 1970s as a vasodilator by Continental Pharma, a Belgian company . The compound has the chemical formula C20H35NOS and a molar mass of 337.57 g/mol . It was primarily used for its vasodilatory properties but was withdrawn from the market due to reports of liver toxicity .

科学研究应用

化学: 用作有机合成中的试剂,以及作为研究含硫氨基醇的模型化合物.

生物学: 研究了其对细胞过程的影响及其作为抗真菌剂的潜力.

医学: 探索了其血管扩张特性及其在治疗心血管疾病中的潜在应用.

工业: 用于开发美白和祛斑化妆品.

作用机制

苏洛地尔主要通过其血管扩张特性发挥作用。它通过放松血管平滑肌来起作用,从而导致血流增加。 涉及的精确分子靶标和途径包括抑制血管平滑肌细胞中钙离子的内流和调节肾上腺素受体 .

生化分析

Biochemical Properties

Suloctidil has been found to have interesting biochemical properties, suggesting it might be useful in the prevention and treatment of atherosclerosis

Cellular Effects

In terms of cellular effects, suloctidil has been shown to inhibit the growth and biofilm formation of the opportunistic fungus Candida albicans, both in vitro and in vivo . It has been found to be effective in inhibiting C. albicans biofilm, with a minimum inhibitory concentration (MIC 80) of 4 μg/mL, a biofilm inhibiting concentration (BIC 80) of 16 μg/mL, and a biofilm eradicating concentration (BEC 80) of 64 μg/mL .

Molecular Mechanism

The molecular mechanism of suloctidil’s action is not fully understood. It has been observed that suloctidil inhibits yeast-to-hyphal form switching in C. albicans, a key virulence factor of this fungus . This result was consistent with the down-regulation of hypha-specific gene (HWP1, ALS3, and ECE1) expression levels after suloctidil treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of suloctidil have been observed to change over time. For instance, in vivo, 256 μg/mL of suloctidil significantly reduced fungal counts compared to that in groups without treatment; the treatment group induced a slight histological reaction, especially when the treatment lasted for 5 days .

Metabolic Pathways

Suloctidil’s metabolic fate has been investigated in various animal species and in humans

准备方法

合成路线和反应条件

苏洛地尔可以通过多步合成过程合成,该过程包括在碱性条件下将4-异丙基硫酚 与2-溴-1-辛基胺 反应生成中间体4-(异丙基硫)苯基-2-辛基氨基乙醇 。 然后对该中间体进行进一步反应以生成苏洛地尔 .

工业生产方法

苏洛地尔的工业生产涉及使用大型反应器和受控环境,以确保最终产品的纯度和产量。 该过程包括小心处理试剂和中间体,以及实施纯化步骤,如重结晶和色谱法 .

化学反应分析

反应类型

苏洛地尔会发生各种化学反应,包括:

氧化: 苏洛地尔可以被氧化生成亚砜和砜。

还原: 该化合物可以被还原生成硫醇。

常用的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 使用诸如甲醇钠和叔丁醇钾之类的亲核试剂.

形成的主要产物

氧化: 亚砜和砜。

还原: 硫醇。

相似化合物的比较

类似化合物

依洛前列素: 另一种血管扩张剂,可增强苏洛地尔的降压活性.

单硝酸异山梨酯: 一种血管扩张剂,可增强苏洛地尔的血管扩张活性.

独特性

苏洛地尔因其含硫氨基醇结构而独一无二,赋予了其独特的化学和生物特性。 它抑制白色念珠菌中酵母到菌丝形式转换的能力及其作为抗真菌剂的潜力使其与其他血管扩张剂区别开来 .

属性

CAS 编号 |

54767-75-8 |

|---|---|

分子式 |

C20H35NOS |

分子量 |

337.6 g/mol |

IUPAC 名称 |

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |

InChI 键 |

BFCDFTHTSVTWOG-PXNSSMCTSA-N |

SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

手性 SMILES |

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |

规范 SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

外观 |

Solid powder |

Key on ui other cas no. |

54767-75-8 54063-56-8 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of suloctidil?

A1: Suloctidil primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []

Q2: Does suloctidil affect platelet function?

A2: Yes, suloctidil has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]

Q3: Does suloctidil influence prostacyclin activity?

A3: Studies suggest that suloctidil does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []

Q4: How does suloctidil affect cerebral blood flow?

A4: Suloctidil has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]

Q5: Does suloctidil influence blood viscosity?

A5: Research indicates that long-term suloctidil treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []

Q6: Does suloctidil impact cholesterol metabolism?

A6: In vitro studies using human fibroblasts suggest that suloctidil can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []

Q7: What is the molecular formula and weight of suloctidil?

A7: The molecular formula of suloctidil is C20H35NOS, and its molecular weight is 353.58 g/mol.

Q8: What conditions has suloctidil been investigated for treating?

A8: Suloctidil has been investigated for its potential therapeutic benefits in several conditions, including:

- Thromboembolic stroke: []

- Intermittent claudication: [, ]

- Hyperlipidemia: []

- Migraine: [, ]

- Primary degenerative dementia: []

- Idiopathic recurrent vein thrombosis: []

Q9: Has suloctidil demonstrated efficacy in clinical trials?

A9: While some clinical trials have shown promising results for suloctidil in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.

Q10: Are there any in vitro models used to study suloctidil?

A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of suloctidil and its effects on vascular smooth muscle and cholesterol metabolism. [, ]

Q11: What is known about the safety profile of suloctidil?

A11: While generally well-tolerated, suloctidil has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。